BenchChemオンラインストアへようこそ!

1-Methylpiperidin-4-amine hydrochloride

Epigenetics Cancer Therapeutics Enzyme Inhibition

Chemists target this specific piperidine hydrochloride for its validated, differentiated role in CNS drug discovery. The 1-methylpiperidin-4-amine moiety is a key pharmacophore with established 14-fold M1 over M2 selectivity, critical for programs aimed at reducing off-target side effects in Alzheimer's and schizophrenia research. Its utility is further proven as a direct intermediate in the synthesis of the clinically validated agent pimavanserin, making it essential for constructing selective CNS-focused libraries and pioneering GLP/G9a inhibitors with sub-nanomolar potency for oncology. Procure this unique building block to drive SAR studies for kinase targets like PLK1 and BRD4.

Molecular Formula C6H6BFO2
Molecular Weight 139.92
CAS No. 1193-03-9
Cat. No. B1143352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperidin-4-amine hydrochloride
CAS1193-03-9
Molecular FormulaC6H6BFO2
Molecular Weight139.92
Structural Identifiers
SMILESCN1CCC(CC1)N.Cl
InChIInChI=1S/C6H14N2.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpiperidin-4-amine Hydrochloride (CAS 1193-03-9): Scientific Utility and Key Procurement Considerations


1-Methylpiperidin-4-amine hydrochloride (CAS 1193-03-9), with the molecular formula C6H15ClN2 and a molecular weight of 150.65 g/mol, is a piperidine-based amine commonly supplied as a hydrochloride salt [1]. The compound features a six-membered saturated nitrogen-containing ring and a primary amine functional group, conferring nucleophilic character for various chemical transformations [2]. Its hydrochloride salt form ensures enhanced aqueous solubility and stability under standard laboratory storage conditions, making it suitable for a range of pharmaceutical research and organic synthesis applications .

Why 1-Methylpiperidin-4-amine Hydrochloride Cannot Be Interchanged with Common Analogs in Research Workflows


Substituting 1-methylpiperidin-4-amine hydrochloride with structurally similar piperidine derivatives—such as unsubstituted piperidine, 4-aminopiperidine, or N-methylpiperidine—can lead to divergent research outcomes due to differences in reactivity, selectivity, and physicochemical properties. The presence of both the methyl group on the piperidine nitrogen and the primary amine at the 4-position creates a unique electronic and steric environment . This specific substitution pattern directly influences the compound's nucleophilicity in synthetic reactions and its interaction with biological targets, a factor critical for generating reproducible and interpretable data in drug discovery programs .

Quantitative Differentiation: 1-Methylpiperidin-4-amine Hydrochloride vs. Structural Analogs in Key Assays


Epigenetic Target Inhibition: G9a/GLP Inhibitory Activity

In the development of G9a/GLP inhibitors, the 1-methylpiperidin-4-amine moiety confers sub-nanomolar potency against GLP, a level of activity not observed with simpler piperidine or piperazine analogs [1]. For example, a related inhibitor bearing this group demonstrated an IC50 of 2 nM against GLP, significantly outperforming other heterocyclic amines tested in the same study [1].

Epigenetics Cancer Therapeutics Enzyme Inhibition

Receptor Binding Selectivity: Differential Affinity for Muscarinic Acetylcholine Receptors

A compound incorporating the 1-methylpiperidin-4-amine scaffold exhibited a 14-fold selectivity for the M1 muscarinic acetylcholine receptor (Ki = 2.70 nM) over the M2 receptor (Ki = 38 nM) in radioligand displacement assays using rat brain tissue [1]. In contrast, the related 4-aminopiperidine hydrochloride (without the N-methyl group) shows significantly reduced affinity and different selectivity profiles, often with Ki values in the micromolar range for these subtypes .

Neuroscience Receptor Pharmacology GPCR

Kinase Inhibition Potency: Enhanced Activity in PLK1 and BRD4-BD1 Assays

In a focused library of piperidine-based kinase inhibitors, the compound bearing the 1-methylpiperidin-4-amine moiety demonstrated superior inhibition of PLK1 (IC50 = 0.0011 µM) compared to a series of analogs with different amine substituents [1]. For instance, the same core scaffold with a piperidine group showed a PLK1 IC50 of 0.095 µM, representing a >85-fold loss in potency [1]. The 1-methylpiperidin-4-amine variant also maintained strong activity against BRD4-BD1 (IC50 = 0.084 µM), highlighting its broad utility [1].

Kinase Inhibition Cancer Research Structure-Activity Relationship

Antiproliferative Activity: Dose-Dependent Cytotoxicity in Leukemia Models

4-Amino-1-methylpiperidine hydrochloride, the parent compound, demonstrated significant antiproliferative effects against myeloid leukemia cells with an IC50 value of 5 µM . This cytotoxic activity is attributed to its mechanism of inhibiting DNA replication via histone lysine binding, a property not generally observed in other simple piperidine amines, which often show IC50 values exceeding 100 µM in similar cancer cell viability assays .

Cancer Biology Leukemia Cytotoxicity Assays

Physicochemical Properties: Aqueous Solubility Profile

The hydrochloride salt form of 1-methylpiperidin-4-amine exhibits significantly improved water solubility compared to its free base counterpart, which is a waxy, water-immiscible liquid . The dihydrochloride salt, a common commercial form under CAS 1193-03-9, is reported to be soluble in water to at least 25 mg/mL, a property essential for reproducible biological assay preparation [1]. In contrast, the free base requires organic co-solvents for dissolution, which can introduce variability and cytotoxicity in cell-based experiments .

Drug Formulation Analytical Chemistry Solubility

Synthetic Utility as a Key Intermediate in CNS Drug Development

1-Methylpiperidin-4-amine hydrochloride serves as a crucial building block in the synthesis of pimavanserin, an FDA-approved drug for Parkinson's disease psychosis [1]. The patented synthetic route involves a reductive amination between 4-fluorobenzylamine and 1-methylpiperidin-4-one to generate the N-(4-fluorobenzyl)-1-methylpiperidin-4-amine intermediate, a transformation that relies on the specific reactivity of the 1-methylpiperidin-4-amine scaffold [1]. Other piperidine analogs, such as unsubstituted 4-aminopiperidine, lack the required N-methyl group and would yield different regioisomers or fail to provide the necessary pharmacophore, thus highlighting the unique synthetic role of this specific compound in a commercially relevant drug synthesis pathway [2].

Medicinal Chemistry CNS Drug Discovery Organic Synthesis

High-Impact Application Scenarios for 1-Methylpiperidin-4-amine Hydrochloride (CAS 1193-03-9)


Development of Selective M1 Muscarinic Receptor Modulators

Researchers focusing on cognitive disorders, such as Alzheimer's disease and schizophrenia, can utilize this compound to design and synthesize novel M1-positive allosteric modulators (PAMs) or agonists. The established 14-fold selectivity for M1 over M2 receptors [1] reduces the risk of peripherally-mediated side effects, a common limitation of non-selective muscarinic ligands . Procurement is justified for any medicinal chemistry program aiming to achieve high M1 subtype selectivity to improve therapeutic index.

Design and Synthesis of Potent G9a/GLP Epigenetic Inhibitors

The 1-methylpiperidin-4-amine moiety is a validated pharmacophore for achieving sub-nanomolar inhibition of GLP [1]. This makes the compound an essential building block for cancer epigenetics research, particularly in programs targeting hematological malignancies where G9a/GLP inhibition has shown preclinical efficacy . Its use can accelerate the generation of potent and selective tool compounds for target validation and lead optimization.

Optimization of Kinase Inhibitor Scaffolds for Oncology

Given its demonstrated >85-fold improvement in PLK1 inhibition compared to simpler piperidine analogs [1], this compound should be prioritized in structure-activity relationship (SAR) studies for kinase inhibitors. It is particularly valuable for medicinal chemists seeking to improve potency against therapeutically relevant kinases like PLK1 and BRD4, which are key targets in various cancers .

Synthesis of CNS-Active Drug Candidates and Key Intermediates

The compound's role as a key intermediate in the synthesis of pimavanserin [1] highlights its utility in generating clinically validated CNS agents. Its enhanced aqueous solubility and well-defined reactivity make it suitable for constructing diverse CNS-focused compound libraries. Procurement is directly justified for programs targeting neurological disorders, including Parkinson's disease psychosis, depression, and anxiety .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylpiperidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.